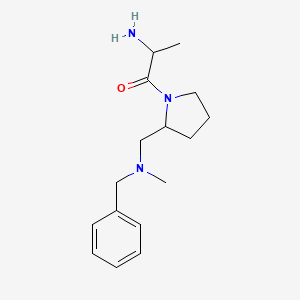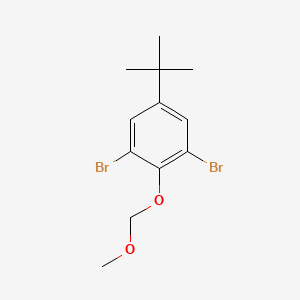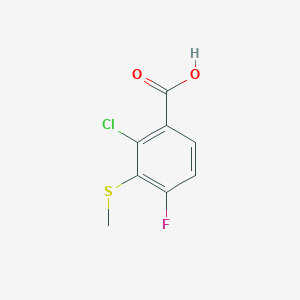
2-Chloro-4-fluoro-3-(methylthio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6ClFO2S It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methylthio substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzoic acid derivative, followed by the introduction of the methylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-3-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
2-Chloro-4-fluoro-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-3-(methylthio)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its activity may involve interactions with enzymes or receptors, leading to specific biochemical effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluoro-3-(methylsulfonyl)benzoic acid
- 2-Chloro-3-fluoro-4-(methylthio)benzoic acid
- 4-Chloro-2-methylbenzoic acid
Uniqueness
2-Chloro-4-fluoro-3-(methylthio)benzoic acid is unique due to the specific combination of chloro, fluoro, and methylthio substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
特性
分子式 |
C8H6ClFO2S |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
2-chloro-4-fluoro-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2S/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChIキー |
LAJSDSFAROJENY-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1Cl)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



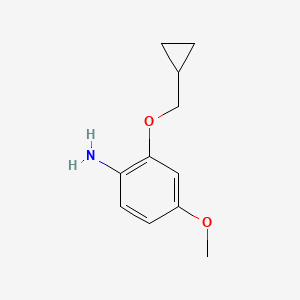


![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)

![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)

![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
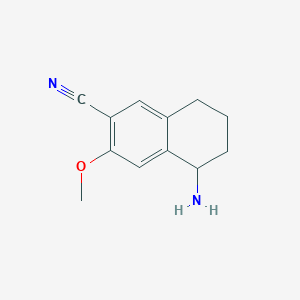
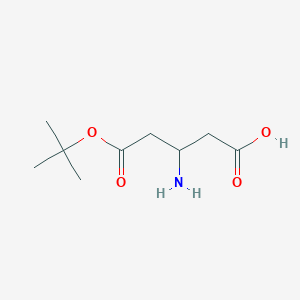
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
